molecular formula C8H4BrF2NO2 B11775908 4-Bromo-2-(difluoromethoxy)benzo[d]oxazole

4-Bromo-2-(difluoromethoxy)benzo[d]oxazole

Cat. No.: B11775908
M. Wt: 264.02 g/mol
InChI Key: WGNWGGVSUXSQRF-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom and a difluoromethoxy group attached to the benzoxazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(difluoromethoxy)benzo[d]oxazole typically involves the bromination of 2-(difluoromethoxy)benzo[d]oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or under reflux conditions to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-Bromo-2-(difluoromethoxy)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. The presence of the bromine and difluoromethoxy groups enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

    2-(Difluoromethoxy)benzo[d]oxazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    4-Bromo-2-methoxybenzo[d]oxazole: Contains a methoxy group instead of a difluoromethoxy group, leading to variations in chemical properties and applications.

Uniqueness: 4-Bromo-2-(difluoromethoxy)benzo[d]oxazole is unique due to the combined presence of the bromine and difluoromethoxy groups, which impart distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

Molecular Formula

C8H4BrF2NO2

Molecular Weight

264.02 g/mol

IUPAC Name

4-bromo-2-(difluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C8H4BrF2NO2/c9-4-2-1-3-5-6(4)12-8(13-5)14-7(10)11/h1-3,7H

InChI Key

WGNWGGVSUXSQRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)OC(F)F

Origin of Product

United States

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